N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
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Overview
Description
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a morpholine ring, and an oxalamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of the pyrrolidinone and morpholine rings, followed by their coupling with an oxalamide group. Common synthetic routes may involve:
Formation of Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Morpholine Ring: This can be synthesized via the reaction of diethanolamine with appropriate reagents.
Coupling Reactions: The final step involves coupling the pyrrolidinone and morpholine rings with an oxalamide group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methylphenyl)-N2-(2-morpholinoethyl)oxalamide
- N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-morpholinoethyl)oxalamide
Uniqueness
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to the presence of both the pyrrolidinone and morpholine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-14-4-5-15(13-16(14)23-7-2-3-17(23)24)21-19(26)18(25)20-6-8-22-9-11-27-12-10-22/h4-5,13H,2-3,6-12H2,1H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIAFVXEPLCYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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